2,6-Dimethyloctane-1,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

36809-42-4 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2,6-dimethyloctane-1,6-diol |

InChI |

InChI=1S/C10H22O2/c1-4-10(3,12)7-5-6-9(2)8-11/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

SMXZESUSHDILLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyloctane-1,6-diol

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 2,6-Dimethyloctane-1,6-diol. However, a thorough investigation of available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular compound. While a CAS number (36809-42-4) is assigned to this compound, detailed characterization, including physical properties, spectroscopic data, and biological activity, remains largely unreported.

This guide will, therefore, present the available information on closely related isomers and potential synthetic precursors to offer a foundational understanding and guide future research endeavors. The focus will be on providing a clear comparison of the known properties of related diols and outlining general methodologies that could be adapted for the synthesis and analysis of this compound.

Structural and General Properties

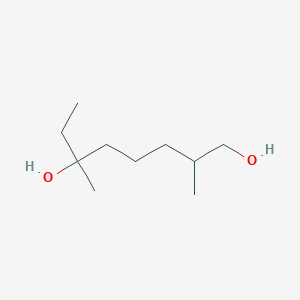

This compound is a branched-chain aliphatic diol with the molecular formula C₁₀H₂₂O₂. The structure consists of an eight-carbon chain with methyl groups at positions 2 and 6, and hydroxyl groups at positions 1 and 6. The presence of two chiral centers at C2 and C6 suggests the existence of four possible stereoisomers.

Due to the lack of specific data for this compound, we present a comparative summary of the known properties of its isomers, 2,6-Dimethyloctane-1,3-diol and 2,6-Dimethyloctane-1,8-diol.

| Property | 2,6-Dimethyloctane-1,3-diol | 2,6-Dimethyloctane-1,8-diol | This compound (Predicted) |

| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol | 174.28 g/mol | 174.28 g/mol |

| CAS Number | Not Available | 75656-41-6 | 36809-42-4[1] |

| Boiling Point | Not Available | Not Available | Likely similar to other isomers, but influenced by the position of the hydroxyl groups. |

| Melting Point | Not Available | Not Available | Expected to be a liquid or low-melting solid at room temperature. |

| Solubility | Not Available | Not Available | Expected to have some solubility in water due to the two hydroxyl groups, and good solubility in organic solvents. |

Potential Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a potential synthetic route can be inferred from the synthesis of a related compound, 2,6-dimethyl-7-octene-1,6-diol. This unsaturated diol could serve as a direct precursor.

A generalized workflow for a potential synthesis is proposed below:

Experimental Protocol Considerations:

-

Synthesis of 2,6-dimethyl-7-octene-1,6-diol: This would likely involve a multi-step synthesis, potentially starting from a commercially available ketone or aldehyde. A key step would be the introduction of the vinyl group at the C6 position, possibly via a Grignard reaction with vinylmagnesium bromide. The primary alcohol at C1 could be introduced earlier in the synthesis or derived from a suitable functional group.

-

Hydrogenation: The conversion of the unsaturated precursor to this compound would be achieved through catalytic hydrogenation. A standard procedure would involve dissolving the alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and stirring it under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification and Characterization: After the reaction is complete, the catalyst would be removed by filtration, and the solvent evaporated. The crude product would then be purified, for instance, by vacuum distillation or column chromatography. The structure and purity of the final product would need to be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Potential Biological Significance and Signaling Pathways

There is currently no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. However, structurally related long-chain diols have been investigated in various biological contexts, including as potential signaling molecules, pheromones, or components of cell membranes.

Should this molecule be identified in a biological system, a general workflow for investigating its role in a signaling pathway is outlined below.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is exceptionally limited. This technical guide has highlighted this information gap and provided a framework for future research by summarizing data on related compounds and proposing potential synthetic and analytical strategies.

For researchers and drug development professionals interested in this molecule, the immediate next steps would involve:

-

De novo Synthesis: Following a synthetic route similar to the one proposed to obtain a pure sample of this compound.

-

Full Characterization: Performing comprehensive spectroscopic analysis (NMR, IR, MS) and determining its key physical properties.

-

Biological Screening: Once a pure sample is available, it can be screened in various biological assays to determine if it possesses any interesting activities.

This foundational work is essential before any meaningful investigation into its potential applications in research, science, or drug development can commence.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyloctane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthesis pathways for 2,6-dimethyloctane-1,6-diol, a saturated diol with potential applications in various chemical and pharmaceutical research domains. Due to the absence of a direct, single-step synthesis in published literature, this document outlines a robust multi-step approach, detailing the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a chiral diol whose synthesis requires a strategic approach to establish the correct carbon skeleton and stereochemistry. The most logical and scientifically supported method involves a two-step process:

-

Synthesis of the precursor, 2,6-dimethyl-7-octene-1,6-diol. This unsaturated diol serves as a key intermediate.

-

Hydrogenation of the precursor. The carbon-carbon double bond in 2,6-dimethyl-7-octene-1,6-diol is selectively reduced to yield the final saturated diol.

This guide will focus on the detailed experimental procedures for this pathway, which is supported by analogous reactions found in the scientific literature.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through the hydrogenation of its unsaturated precursor, 2,6-dimethyl-7-octene-1,6-diol.[1]

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Dimethyl-7-octene-1,6-diol

The synthesis of the precursor, 2,6-dimethyl-7-octene-1,6-diol, can be accomplished via a Grignard reaction. This involves the reaction of a suitable keto-ester or a related carbonyl compound with an appropriate Grignard reagent. A plausible route involves the reaction of ethyl 5-methyl-5-heptenoate with vinylmagnesium bromide.

-

Materials:

-

Ethyl 5-methyl-5-heptenoate

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 5-methyl-5-heptenoate dissolved in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of vinylmagnesium bromide in THF from the dropping funnel to the stirred solution of the ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-dimethyl-7-octene-1,6-diol.

-

| Parameter | Value |

| Reactants | Ethyl 5-methyl-5-heptenoate, Vinylmagnesium bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Anticipated Yield | 60-80% |

Step 2: Hydrogenation of 2,6-Dimethyl-7-octene-1,6-diol

The final step in the synthesis is the catalytic hydrogenation of the carbon-carbon double bond in 2,6-dimethyl-7-octene-1,6-diol. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is highly effective for the reduction of alkenes to alkanes.[2][3][4][5][6]

-

Materials:

-

2,6-Dimethyl-7-octene-1,6-diol

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar setup

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,6-dimethyl-7-octene-1,6-diol in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by recrystallization or column chromatography.

-

| Parameter | Value |

| Reactant | 2,6-Dimethyl-7-octene-1,6-diol |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | 1-5 atm |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Anticipated Yield | >95% |

Alternative Synthesis Pathways

While the above two-step method is the most direct, other potential synthetic strategies could be employed.

Grignard Reaction with a Ketone Precursor

An alternative Grignard-based approach could involve the reaction of 6-methyl-5-hepten-2-one with a suitable Grignard reagent to introduce the second hydroxyl group. This would be followed by hydroboration-oxidation of the double bond to install the primary alcohol and subsequent reduction of the ketone.

Caption: Alternative Grignard-based synthesis pathway.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the absence of the alkene protons present in the precursor.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound and provide information about its fragmentation pattern.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, and the absence of the C=C stretch from the precursor.

Conclusion

The synthesis of this compound is most practically achieved through a two-step sequence involving the synthesis of the unsaturated precursor, 2,6-dimethyl-7-octene-1,6-diol, followed by catalytic hydrogenation. This guide provides detailed, albeit proposed, experimental protocols and anticipated quantitative data to aid researchers in the successful synthesis of this target molecule. The provided visualization of the synthetic pathways offers a clear and concise overview of the chemical transformations involved. Careful execution of the described procedures and thorough characterization of the final product are essential for obtaining high-purity this compound for further research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR [m.chemicalbook.com]

- 8. 7-Octene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]

- 9. 2,6-Dimethyloct-7-ene-2,6-diol | C10H20O2 | CID 120154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Octane, 2,6-dimethyl- [webbook.nist.gov]

Spectroscopic Analysis of 2,6-Dimethyloctane: A Technical Guide

Absence of Publicly Available Data for 2,6-Dimethyloctane-1,6-diol; Spectroscopic Profile of the Parent Compound, 2,6-Dimethyloctane, Presented as a Closely Related Alternative.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data for this compound. An extensive search of public databases and scientific literature has revealed a significant data gap, with no available Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific diol.

In lieu of the requested information, this guide provides a comprehensive overview of the spectroscopic data for the closely related parent compound, 2,6-dimethyloctane . The following sections detail the available ¹H NMR, IR, and mass spectrometry data for 2,6-dimethyloctane, presented in a structured format with clear data tables and a summary of experimental protocols where available. This information can serve as a valuable reference point for researchers working with similar branched-chain alkanes.

Spectroscopic Data Summary of 2,6-Dimethyloctane

The spectroscopic data for 2,6-dimethyloctane provides characteristic information about its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Peak Label | Chemical Shift (ppm) |

| A | 1.526 |

| B | 1.34 |

| C | 1.29 |

| D | 1.29 |

| E | 1.26 |

| F | 1.23 |

| G | 1.15 |

| J | 1.15 |

| K | 1.08 |

| L | 0.869 |

| M | 0.857 |

| N | 0.846 |

| Note: The shift values were obtained at 400 MHz.[1] Coupling constants reported are J(A,L)=6.64Hz and J(C,N)=7.47Hz.[1] |

Table 2: Infrared (IR) Spectroscopy Peak List

While a full peak table is not available, the IR spectrum was obtained via transmission, and the data was digitized by the National Institute of Standards and Technology (NIST) from a hard copy.[2] The instrument used was likely a prism, grating, or hybrid spectrometer.[2]

Table 3: Mass Spectrometry (Electron Ionization) Peak List

The mass spectrum of 2,6-dimethyloctane was obtained using electron ionization.[3] The data was compiled by the NIST Mass Spectrometry Data Center.[3] A comprehensive list of all peaks is extensive; however, the most significant peaks are typically used for structural elucidation.

Experimental Methodologies

A detailed experimental protocol for the acquisition of all spectroscopic data for 2,6-dimethyloctane is not available in a single source. However, the following information has been compiled from available database entries.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz instrument.[1] One source indicates the use of CDCl₃ as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum was measured on a dispersive instrument, likely a prism, grating, or hybrid spectrometer.[2] The sampling method was transmission.[2] It is important to note that spectra from such instruments may differ in detail from those obtained on modern FTIR instruments.[2]

-

Mass Spectrometry (MS): The mass spectrum was acquired using the electron ionization (EI) technique.[3] This data is part of the NIST/TRC Web Thermo Tables professional edition.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

References

Structural Elucidation of 2,6-Dimethyloctane-1,6-diol: A Technical Guide

Disclaimer: Publicly available experimental data specifically for the structural elucidation of 2,6-dimethyloctane-1,6-diol is limited. This guide is a comprehensive technical overview constructed from established principles of organic spectroscopy, and by drawing parallels with the known data of structurally related compounds. The presented data and experimental protocols are illustrative and intended to serve as a guide for researchers in the structural determination of this and similar molecules.

Introduction

This compound is a chiral diol with potential applications in organic synthesis, polymer chemistry, and as a precursor for novel materials. Its structure, featuring both a primary and a tertiary alcohol, presents a unique challenge for unambiguous characterization. This document outlines a systematic approach to its structural elucidation, detailing the key analytical techniques and expected outcomes.

Proposed Synthesis

A plausible synthetic route to this compound involves the use of a Grignard reagent with a suitable keto-ester. A potential pathway is the reaction of methyl 5-oxo-5-methylheptanoate with an excess of methylmagnesium bromide. This would first involve the addition to the ketone, followed by the addition to the ester, to form the tertiary and primary alcohols respectively, after an aqueous workup.

Caption: Proposed synthesis of this compound.

Structural Elucidation Workflow

The comprehensive structural elucidation of this compound would follow a multi-step analytical workflow, integrating data from various spectroscopic techniques to confirm its connectivity and stereochemistry.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are expected to be from the O-H and C-O stretching vibrations of the alcohol groups.

| Functional Group | Expected Absorption (cm⁻¹) | Characteristics |

| O-H (Alcohol) | 3600-3200 | Strong, broad band due to hydrogen bonding. |

| C-H (Aliphatic) | 3000-2850 | Strong, sharp peaks. |

| C-O (Alcohol) | 1260-1000 | Strong intensity. The presence of both primary and tertiary alcohols may lead to a complex band. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in determining its structure. For this compound (C₁₀H₂₂O₂), the expected molecular weight is approximately 174.16 g/mol .

| m/z | Proposed Fragment | Fragmentation Pathway |

| 159 | [M - CH₃]⁺ | Loss of a methyl group. |

| 156 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |

| 141 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group. |

| 123 | [M - 2H₂O - H]⁺ | Loss of two water molecules and a hydrogen atom. |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage at the tertiary alcohol. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

The proton NMR spectrum will show signals for each unique proton environment. The chemical shifts are influenced by the proximity to the electronegative oxygen atoms.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH ₃ (C2) | ~0.9 | Doublet | 3H |

| CH ₃ (C6) | ~1.2 | Singlet | 3H |

| CH ₂ (C1) | ~3.5 | Multiplet | 2H |

| CH (C2) | ~1.6 | Multiplet | 1H |

| CH ₂ (C3, C4, C5) | 1.3-1.5 | Multiplet | 6H |

| OH (C1, C6) | Variable | Singlet (broad) | 2H |

The carbon NMR spectrum provides information on the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 |

| C H₃ (C2) | ~22 | Positive |

| C H₃ (C6) | ~29 | Positive |

| C H₂ (C1) | ~65 | Negative |

| C H (C2) | ~35 | Positive |

| C H₂ (C3, C4, C5) | ~25-45 | Negative |

| C (C6) | ~72 | Absent |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified diol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Acquire the spectrum using proton decoupling.

-

DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate carbon types.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the carbon skeleton.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

EI Conditions: Use a standard electron energy of 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and key fragments.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the alcohol functional groups and the aliphatic backbone.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analytical approach. The integration of data from IR, MS, and a suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) allows for the unambiguous determination of its molecular formula, connectivity, and the identification of its key functional groups. While direct experimental data is not widely published, the principles and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals working with this or structurally similar molecules.

In-Depth Technical Guide to the Physical Characteristics of 2,6-Dimethyloctane-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloctane-1,6-diol, with the Chemical Abstracts Service (CAS) registry number 36809-42-4, is a diol of interest in various chemical and pharmaceutical research fields. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and as a potential building block in drug development. This guide provides a summary of the available and predicted physical properties of this compound and outlines standardized experimental protocols for their determination. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines known information with predicted values to offer a comprehensive overview.

Molecular Structure

The molecular structure of this compound consists of an eight-carbon chain with methyl groups at positions 2 and 6, and hydroxyl groups at positions 1 and 6.

Molecular Formula: C₁₀H₂₂O₂

Data Presentation: Physical Properties

The following table summarizes the known and predicted physical characteristics of this compound. It is critical to note that where experimental data is unavailable, values have been computationally predicted and should be considered as estimates.

| Physical Property | Value | Source/Method |

| CAS Number | 36809-42-4 | Chemical Abstracts Service |

| Molecular Weight | 174.28 g/mol | Calculated |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Predicted: 257.8 ± 8.0 °C at 760 mmHg | Computational Prediction |

| Density | Predicted: 0.9±0.1 g/cm³ | Computational Prediction |

| Solubility in Water | Predicted: 2.2 g/L | Computational Prediction |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | General principle for diols |

Experimental Protocols

In the absence of specific published experimental data for this compound, the following are detailed, standardized methodologies for the determination of its key physical properties. These protocols are generally applicable to organic compounds of similar nature.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method [1][2][3][4]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus or attached to a thermometer and immersed in the oil bath. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point provides information about the volatility of a compound.

Methodology: Micro Boiling Point Determination (Siwoloboff Method) [5][6][7][8][9]

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or fusion tube.

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Procedure: The assembly is heated in a suitable heating bath (e.g., a Thiele tube with high-boiling point oil). As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Measurement

Density is a fundamental physical property useful in substance identification and quality control.

Methodology: Pycnometer Method [10][11][12]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume) and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

The temperature of the sample is recorded.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the substance, and V is the volume of the pycnometer.

Solubility Determination

Understanding the solubility of a compound is essential for its handling, formulation, and biological applications.

Methodology: Qualitative and Semi-Quantitative Determination [13][14][15][16][17]

-

Solvents: A range of solvents should be tested, including water, ethanol, methanol, acetone, and a nonpolar solvent such as hexane.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

-

Observation and Classification:

-

Soluble: If the entire solid dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Semi-Quantitative Determination: For soluble compounds, further solvent can be added in known increments until saturation is reached, or more solute can be added to a known volume of solvent until a saturated solution is formed. This allows for an estimation of solubility in terms of g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key physical characteristics of a compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. byjus.com [byjus.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chemconnections.org [chemconnections.org]

- 9. byjus.com [byjus.com]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. matestlabs.com [matestlabs.com]

- 12. mt.com [mt.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to 2,6-Dimethyloctane-1,6-diol

This technical guide provides a comprehensive overview of 2,6-Dimethyloctane-1,6-diol, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The CAS number for this compound is 36809-42-4 . It is important to distinguish this compound from its structural isomers and related derivatives, which possess different CAS numbers and potentially different chemical and biological properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds for comparative analysis. Data for the primary compound of interest is limited; therefore, properties of structurally similar molecules are included to provide context.

| Property | This compound | 2,6-Dimethyloctane | 2,6-Dimethyloctane-1,3-diol | 2,6-Dimethyloctane-1,8-diol | 2,6-Dimethyl-7-octene-2,6-diol |

| CAS Number | 36809-42-4 | 2051-30-1[1][2][3] | Not Available | Not Available | 55684-98-5[4] |

| Molecular Formula | C10H22O2 | C10H22[2][3] | C10H22O2[5] | C10H22O2[6] | C10H20O2 |

| Molecular Weight ( g/mol ) | 174.28 | 142.28[2] | 174.28[5] | 174.28[6] | 172.26 |

| Boiling Point (°C) | Not Available | 158[7] | Not Available | Not Available | Not Available |

| Density (g/cm³) | Not Available | 0.73[7] | Not Available | Not Available | Not Available |

| Flash Point (°C) | Not Available | 34[7] | Not Available | Not Available | Not Available |

| Water Solubility | Not Available | 89.16 ug/L[7][8] | Not Available | Not Available | 3.28 g/L (Predicted)[9] |

| LogP | Not Available | 5.49 (Estimated)[7] | 2.3 (Computed)[5] | 2.2 (Computed)[6] | 1.65 (Predicted)[9] |

Experimental Protocols

Synthesis of 2,6-Dimethyloctane from Geraniol [10]

This protocol outlines the chemical conversion of geraniol to 2,6-dimethyloctane via direct hydrogenation.

Materials:

-

Geraniol

-

Palladium on carbon (5% Pd)

-

Tetrahydrofuran (THF)

-

Hexane

-

Hydrogen gas

-

Ethanol

Procedure:

-

Hydrogenation of Geraniol:

-

In a suitable reaction vessel, dissolve geraniol (184 g, 1.19 mol) in tetrahydrofuran (700 mL).

-

Add palladium on carbon (5.09 g, 5% Pd) to the solution.

-

Carry out the hydrogenation at room temperature for 15 hours under a hydrogen atmosphere.

-

-

Catalyst Removal and Solvent Evaporation:

-

After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.

-

Wash the filter cake with hexane.

-

Remove the THF and hexane from the filtrate by rotary evaporation.

-

-

Purification by Vacuum Distillation:

-

Separate the reaction mixture by vacuum distillation to obtain two fractions: the alcohol product (3,7-dimethyloctan-1-ol) and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane.

-

-

Reduction to 2,6-Dimethyloctane:

-

Reduce the isolated octane/octene mixture with hydrogen gas in the presence of fresh Pd/C (1.69 g, 5% Pd). This reduction is carried out neat, with a small amount of ethanol used to rinse the starting material into the reaction vessel.

-

Conduct the reaction in a Parr shaker for 20 hours.

-

-

Final Isolation and Purification:

-

Filter the reaction mixture and wash the filter cake with hexane.

-

Concentrate the crude product by rotary evaporation.

-

Isolate the final product, 2,6-dimethyloctane, by vacuum distillation at 83-86 °C and 70 mm Hg.

-

The reported yield is 40 g (30%).

-

Product Characterization:

-

The identity of the product can be confirmed using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS).

Visualizations

Logical Relationship of 2,6-Dimethyloctane Diol Isomers

The following diagram illustrates the structural relationships between this compound and its related isomers.

Experimental Workflow for the Synthesis of 2,6-Dimethyloctane

This diagram outlines the key steps in the synthesis of 2,6-dimethyloctane from geraniol, as detailed in the experimental protocol section.

References

- 1. 2,6-Dimethyloctane 2051-30-1 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 4. parchem.com [parchem.com]

- 5. 2,6-Dimethyloctane-1,3-diol | C10H22O2 | CID 227626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethyloctane-1,8-diol | C10H22O2 | CID 13498517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DIMETHYLOCTANE CAS#: 2051-30-1 [m.chemicalbook.com]

- 8. 2,6-Dimethyloctane|lookchem [lookchem.com]

- 9. Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115) - FooDB [foodb.ca]

- 10. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

Biological Activity of 2,6-Dimethyloctane-1,6-diol: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the currently available scientific information regarding the biological activity of 2,6-Dimethyloctane-1,6-diol. A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological effects. While its chemical properties are documented, there is a notable absence of published in vitro or in vivo studies investigating its mechanism of action, therapeutic potential, or any associated signaling pathways in mammalian systems. This guide presents the available physicochemical data and discusses the known biological roles of structurally analogous compounds to offer a contextual framework. However, it must be emphasized that the core requirements for a detailed technical guide—quantitative biological data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the lack of primary research on this specific molecule.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in evaluating its potential biological activity. Below is a summary of the available data for this compound and its isomers.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol [1][2][3] |

| IUPAC Name | This compound |

| CAS Number | Not clearly defined for 1,6-diol, isomers have distinct numbers |

Biological Activity of Structurally Related Compounds

While direct data on this compound is absent, the biological activities of structurally similar molecules have been characterized, primarily in the field of chemical ecology. These findings, while not directly applicable, may provide clues for future research.

-

2,6-dimethyl-7-octene-1,6-diol: This unsaturated analog serves as a potent sex pheromone in the parasitoid wasp, Urolepis rufipes. It is released by males to attract virgin females, indicating a highly specific interaction with insect olfactory receptors.

-

2,6-dimethyloctane-1,8-dioic acid: In the cowpea weevil (Callosobruchus maculatus), this dicarboxylic acid acts as a copulation release pheromone. This demonstrates that minor modifications to the terminal functional groups of the C10 backbone can result in distinct biological functions.

These examples highlight that the 2,6-dimethyloctane scaffold can be biologically active, though the known activities are limited to insect semiochemicals.

Current Research Gaps and Future Directions

The absence of pharmacological data for this compound presents both a challenge and an opportunity. There are no publicly available studies to support its use in any therapeutic area. Consequently, key information for drug development professionals is missing:

-

Quantitative Biological Data: There is no available data on the potency (e.g., IC₅₀, EC₅₀) or efficacy of this compound in any biological assay.

-

Mechanism of Action: The molecular targets and signaling pathways affected by this compound are unknown.

-

Pharmacokinetics and Toxicology: No information on the absorption, distribution, metabolism, excretion (ADME), or toxicity profile of the compound has been published.

Future research efforts could focus on screening this compound in a variety of cell-based and target-based assays to identify any potential biological activity. Given the structural similarities to known lipid molecules, initial investigations could explore its effects on metabolic pathways or cell membrane-associated processes.

Conclusion

This technical guide serves to highlight the current state of knowledge on the biological activity of this compound. At present, there is a significant lack of research into its pharmacological effects. While related compounds exhibit clear biological roles as insect pheromones, no such data exists for this compound in the context of human biology or drug development. The scientific community is encouraged to explore the potential of this and other structurally related molecules to uncover novel biological functions and potential therapeutic applications. Due to the absence of experimental data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams is not possible at this time.

References

A Technical Guide to Substituted 2,6-Dimethyloctane Diols and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available scientific information regarding 2,6-dimethyloctane-1,6-diol and its structurally related compounds. Direct historical and discovery information for this compound is limited in the current scientific literature. Therefore, this document focuses on the synthesis, properties, and biological significance of closely related isomers and analogs, including 2,6-dimethyloctane-1,8-diol and the naturally occurring pheromone, 2,6-dimethyl-7-octene-1,6-diol. This information provides valuable context and a predictive framework for researchers interested in this class of molecules.

Physicochemical Properties of Substituted 2,6-Dimethyloctanes

Quantitative data for 2,6-dimethyloctane and its diol derivatives are summarized below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| 2,6-Dimethyloctane | 2051-30-1 | C₁₀H₂₂ | 142.28 | 158 | 34 | 0.73 |

| 2,6-Dimethyloctane-1,8-diol | 75656-41-6 | C₁₀H₂₂O₂ | 174.28 | Not Available | Not Available | Not Available |

| 2,6-Dimethyl-7-octene-1,6-diol | 10207-75-7 | C₁₀H₂₀O₂ | 172.26 | Not Available | Not Available | Not Available |

Data sourced from PubChem and other chemical databases.[1][2][3][4]

Structural Relationships of 2,6-Dimethyloctane Diol Isomers

The following diagram illustrates the structural differences between this compound and its related isomers. Understanding these subtle structural variations is critical for predicting their chemical reactivity and biological activity.

References

Potential Research Areas for 2,6-Dimethyloctane-1,6-diol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide outlines potential research avenues for the largely uncharacterized molecule, 2,6-Dimethyloctane-1,6-diol. Due to the limited availability of direct research on this specific diol, this document extrapolates from existing knowledge of similar branched-chain and aliphatic diols to propose promising areas of investigation in synthesis, biological activity, and material science.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound and related, better-characterized diols is presented in Table 1. These values are estimations and should be experimentally verified.

| Property | This compound (Predicted) | 2,6-Dimethyloctane-1,8-diol[1] | 2,6-Dimethyl-7-octene-2,6-diol[2] |

| Molecular Formula | C10H22O2 | C10H22O2 | C10H20O2 |

| Molecular Weight | ~174.28 g/mol | 174.28 g/mol | 172.26 g/mol |

| LogP (Predicted) | ~2.2 | 2.2 | 1.65 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Polar Surface Area | ~40.5 Ų | 40.5 Ų | 40.46 Ų |

Table 1. Predicted and Known Physicochemical Properties of this compound and Related Compounds.

Potential Synthetic Routes

The synthesis of this compound can be approached through several established methods for diol synthesis. Given the presence of a tertiary alcohol, stereoselective methods would be of high interest to isolate and study individual stereoisomers.

1.2.1. Grignard Reaction with a Hydroxy Ketone: A plausible and direct route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable hydroxy ketone precursor, 6-hydroxy-6-methylheptan-2-one. This approach allows for the formation of the tertiary alcohol at the C6 position.

1.2.2. Dihydroxylation of an Alkene: Another potential route is the dihydroxylation of an appropriate alkene, such as 2,6-dimethyloct-5-ene. This could be achieved using reagents like osmium tetroxide for syn-dihydroxylation or through epoxidation followed by hydrolysis for anti-dihydroxylation. The choice of reagents can influence the stereochemical outcome.

1.2.3. Biocatalytic Synthesis: The microbial synthesis of branched-chain diols from renewable feedstocks is a growing field.[3][4][5][6] Engineered microorganisms could potentially be developed to produce this compound through metabolic pathways that combine oxidative and reductive steps.[3]

A generalized workflow for a potential chemical synthesis is depicted below.

Caption: A generalized workflow for the chemical synthesis of this compound.

Potential Biological and Pharmacological Research Areas

The structural similarity of this compound to endogenous lipid molecules suggests it could possess interesting biological activities.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the role of lipid diols in inflammatory processes.[7] For instance, certain diols derived from fatty acids can counteract the biological activity of epoxy fatty acids, which are known to have anti-inflammatory effects.[7] This suggests that this compound could modulate inflammatory pathways.

Proposed Research:

-

In vitro assays: Investigate the effect of this compound on cytokine production (e.g., TNF-α, IL-6, IL-10) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Enzyme inhibition assays: Assess the inhibitory activity of the diol against key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Signaling pathway analysis: Explore the impact of the diol on inflammatory signaling cascades like NF-κB and MAPK pathways.

The following diagram illustrates a potential signaling pathway to investigate.

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Antimicrobial Activity

Long-chain aliphatic alcohols and diols have been reported to exhibit antimicrobial properties. The amphipathic nature of this compound could allow it to interact with and disrupt microbial cell membranes.

Proposed Research:

-

Minimum Inhibitory Concentration (MIC) assays: Determine the MIC of the diol against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Mechanism of action studies: Investigate the effect of the diol on bacterial membrane integrity using techniques like propidium iodide staining and transmission electron microscopy.

Skin Barrier Function and Dermatological Applications

Diols are commonly used in cosmetics and dermatological formulations as humectants and penetration enhancers. The properties of this compound could make it a candidate for applications in skincare.

Proposed Research:

-

In vitro skin permeation studies: Evaluate the ability of the diol to enhance the permeation of active pharmaceutical ingredients (APIs) through skin models.

-

Moisturizing efficacy studies: Assess the humectant properties of the diol in cosmetic formulations.

Experimental Protocols

General Synthesis of a Tertiary Diol via Grignard Reaction

This protocol is a general guideline and would need to be optimized for the specific synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the starting ketone (1 equivalent) in anhydrous diethyl ether.

-

Grignard Reagent Addition: The Grignard reagent (e.g., ethylmagnesium bromide, 1.1 equivalents) in diethyl ether is added dropwise to the stirred solution of the ketone at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis and identification of this compound. A non-polar column may be used to minimize interactions with the hydroxyl groups.[8]

3.3.2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the purification and quantification of the diol.[9] A C18 column with a mobile phase gradient of water and acetonitrile or methanol would be a good starting point.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.

Conclusion

This compound represents an unexplored molecule with significant potential for research in medicinal chemistry, materials science, and cosmetology. Its branched structure and the presence of both primary and tertiary alcohols suggest unique properties that warrant investigation. The proposed research areas and experimental protocols in this guide provide a solid foundation for initiating studies into this promising compound. Further exploration could uncover novel biological activities and applications, contributing to the development of new therapeutics and functional materials.

References

- 1. Diol synthesis by substitution [organic-chemistry.org]

- 2. biocompare.com [biocompare.com]

- 3. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism | Semantic Scholar [semanticscholar.org]

- 6. Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethyloctane-1,6-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyloctane-1,6-diol is a chiral diol with potential applications in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its stereoisomers can serve as valuable building blocks in asymmetric synthesis. This document provides a detailed protocol for a plausible two-step synthesis of this compound, commencing with the readily available starting material, γ-caprolactone. The synthetic route involves a Grignard reaction followed by a reduction step.

Overall Reaction Scheme

The proposed synthesis of this compound proceeds through two sequential steps:

-

Step 1: Grignard Reaction. The reaction of γ-caprolactone with two equivalents of methylmagnesium bromide. The first equivalent opens the lactone ring to form a carboxylate, which is then attacked by a second equivalent of the Grignard reagent to yield the intermediate keto-alcohol, 6-hydroxy-6-methylheptan-2-one, after an acidic workup.

-

Step 2: Reduction. The subsequent reduction of the keto-alcohol intermediate using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the target diol, this compound.

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Anhydrous diethyl ether (Et2O)

-

Anhydrous tetrahydrofuran (THF)

-

γ-Caprolactone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Lithium aluminum hydride (LiAlH4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium sulfate (Na2SO4) solution

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of 6-Hydroxy-6-methylheptan-2-one (Intermediate)

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flushed with dry nitrogen or argon.

-

Reagent Addition: The flask is charged with a solution of γ-caprolactone (11.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Grignard Reaction: The flask is cooled in an ice bath, and methylmagnesium bromide (80 mL of a 3.0 M solution in diethyl ether, 0.24 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 6-hydroxy-6-methylheptan-2-one.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: A dry 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flushed with dry nitrogen or argon.

-

Reagent Preparation: In a separate flask, a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF) is prepared.

-

Reduction: A solution of 6-hydroxy-6-methylheptan-2-one (14.4 g, 0.1 mol) in 50 mL of anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

Quenching: The reaction is cooled in an ice bath and quenched by the sequential, slow, and careful dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and finally 12 mL of water.

-

Work-up: The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Parameters

| Step | Reactant(s) | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Reagent/Solvent | Volume (mL) | Conditions |

| 1 | γ-Caprolactone | 114.14 | 11.4 | 0.1 | Anhydrous Diethyl Ether | 100 | 0 °C to RT, 2.5 h |

| Methylmagnesium Bromide | 0.24 | 3.0 M in Diethyl Ether | 80 | ||||

| 2 | 6-Hydroxy-6-methylheptan-2-one | 144.21 | 14.4 | 0.1 | Anhydrous THF | 150 | 0 °C to Reflux, 4 h |

| Lithium Aluminum Hydride | 37.95 | 3.8 | 0.1 |

Table 2: Expected Yield and Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| 6-Hydroxy-6-methylheptan-2-one | C8H16O2 | 144.21 | 70-80 | Colorless oil |

| This compound | C10H22O2 | 174.28 | 85-95 | White solid |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2,6-Dimethyloctane-1,6-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethyloctane-1,6-diol is a chiral diol with potential applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its stereoisomers are of particular interest in asymmetric synthesis and as chiral building blocks. The synthesis of this diol can result in a mixture of diastereomers and various impurities, necessitating robust purification techniques to isolate the desired stereoisomer(s) in high purity. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: flash column chromatography, recrystallization, and vacuum distillation.

Potential Impurities

The synthesis of this compound, depending on the synthetic route, may yield several byproducts and impurities. Common synthetic strategies, such as those involving Grignard reactions or aldol condensations followed by reduction, can introduce the following impurities:

-

Diastereomers: If the synthesis is not stereoselective, a mixture of (2R,6R), (2S,6S), (2R,6S), and (2S,6R) isomers will be present.

-

Unreacted Starting Materials: Residual amounts of the initial carbonyl compounds and organometallic reagents.

-

Side-Reaction Products: Products from self-condensation of starting materials or other unintended reactions.

-

Solvent and Reagent Residues: Traces of solvents and reagents used during the synthesis and workup.

A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Flash Column Chromatography Purification Parameters and Expected Outcome

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |

| Sample Loading | 1 g crude material per 50 g silica gel |

| Initial Eluent Composition | 90:10 (Hexane:Ethyl Acetate) |

| Final Eluent Composition | 50:50 (Hexane:Ethyl Acetate) |

| Expected Yield | 70-90% (depending on diastereomeric ratio) |

| Purity Achieved | >98% (for a single diastereomer) |

Table 2: Recrystallization Parameters and Expected Outcome

| Parameter | Value |

| Solvent System | Acetone/Hexane |

| Initial Dissolution | Minimum amount of hot acetone |

| Antisolvent | Hexane (added until persistent cloudiness) |

| Cooling Protocol | Slow cooling to room temperature, then 0-4°C |

| Expected Yield | 60-80% (for a single diastereomer) |

| Purity Achieved | >99% |

Table 3: Vacuum Distillation Parameters and Expected Outcome

| Parameter | Value |

| Apparatus | Short-path distillation apparatus |

| Pressure | ~1-5 mmHg |

| Heating Bath Temperature | 120-150°C |

| Expected Boiling Point | 100-120°C (at 1-5 mmHg) |

| Expected Yield | 80-95% |

| Purity Achieved | >97% (effective for removing non-volatile impurities) |

Experimental Protocols

Flash Column Chromatography Protocol

This protocol is designed for the separation of diastereomers of this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates, developing chamber, and UV lamp or iodine chamber for visualization

Procedure:

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial eluent (90:10 hexane:ethyl acetate).

-

Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity. Gently tap the column to ensure even packing.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent under reduced pressure to obtain a free-flowing powder.

-

Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

-

Elution: Begin elution with 90:10 hexane:ethyl acetate.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is to increase the ethyl acetate content by 5% for every two column volumes of eluent passed through.

-

Fraction Collection: Collect fractions of approximately one-tenth of the column volume.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired diastereomer(s).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This protocol is suitable for purifying a single diastereomer of this compound that is a solid at room temperature.

Materials:

-

Crude this compound

-

Acetone (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot acetone to just dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Antisolvent Addition: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

-

Redissolution: Gently warm the solution to redissolve the precipitate, aiming for a saturated solution at the boiling point.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Vacuum Distillation Protocol

This protocol is effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

Materials:

-

Crude this compound

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Stir bar

-

Cold trap (recommended to protect the vacuum pump)

Procedure:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed.

-

Sample Charging: Place the crude this compound and a stir bar into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually evacuate the system to a pressure of 1-5 mmHg.

-

Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Distillation: Slowly increase the temperature of the heating mantle. The this compound should start to distill at a vapor temperature of approximately 100-120°C (at 1-5 mmHg).

-

Fraction Collection: Collect the distilled product in the receiving flask.

-

Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Caption: Workflow for Flash Chromatography Purification.

Caption: Workflow for Recrystallization Purification.

Caption: Workflow for Vacuum Distillation Purification.

Application Note: Analytical Methods for 2,6-Dimethyloctane-1,6-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical determination of 2,6-dimethyloctane-1,6-diol. Due to the limited availability of published methods for this specific compound, the protocols described herein are based on established analytical techniques for structurally similar long-chain diols (LCDs) and aliphatic diols. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and sensitive technique for the analysis of semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, derivatization is required to increase volatility and improve chromatographic peak shape. The most common derivatization method is silylation.

Principle

The protocol involves a two-step process. First, the hydroxyl groups of the diol are chemically modified via silylation to replace the active protons with trimethylsilyl (TMS) groups. This reaction reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. Second, the derivatized sample is injected into the GC-MS system, where it is separated from other matrix components on a capillary column and subsequently detected by a mass spectrometer. Quantification is typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Protocol: Silylation and GC-MS Analysis

1.2.1. Materials and Reagents

-

Sample containing this compound

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1-10% Trimethylchlorosilane (TMCS)

-

n-Hexane (GC grade)

-

Internal Standard (e.g., C22 1,16-diol or a similar long-chain diol not present in the sample)

-

Nitrogen gas for evaporation

-

Autosampler vials with inserts

1.2.2. Sample Preparation and Derivatization

-

Accurately weigh or measure a known quantity of the sample into a glass vial.

-

If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the diol fraction. A common method involves extraction with dichloromethane:methanol (9:1, v/v).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a known amount of the internal standard.

-

Add 20 µL of pyridine to the dried extract to act as a catalyst and solvent.

-

Add 20 µL of BSTFA (+TMCS) to the vial.

-

Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

-

After cooling to room temperature, add 100 µL of n-hexane.

-

Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of silylated long-chain diols. These should be optimized for the specific instrument in use.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Injector | Splitless mode |

| Injector Temperature | 270°C |

| Oven Program | Initial: 80°C (hold 1 min), Ramp: 5°C/min to 310°C, Hold: 20 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 250°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-600) for initial identification; Selected Ion Monitoring (SIM) for quantification.[1] |

Quantitative Data and Mass Spectra

For quantification, SIM mode is used to monitor characteristic ions of the derivatized analyte and internal standard.[2] While the exact mass spectrum of TMS-derivatized this compound is not available, fragmentation patterns of analogous silylated diols can be predicted. The table below lists potential characteristic ions for monitoring.

| Compound | Derivatization | Predicted m/z for SIM Mode |

| This compound (TMS derivative) | Silylation | M-15 (loss of CH₃), M-90 (loss of TMSOH), and other specific fragmentation ions. |

| C28 1,13-diol (TMS derivative) | Silylation | 313.3[2] |

| C30 1,15-diol (TMS derivative) | Silylation | 313.3[2] |

| C32 1,15-diol (TMS derivative) | Silylation | 341.3[2] |

| C22 1,16-diol (Internal Std, TMS derivative) | Silylation | 187[2] |

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are dependent on the electronic environment of the nuclei, providing information about molecular structure and connectivity. For quantitative analysis, ¹³C NMR can be performed using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]

Experimental Protocol: ¹H and ¹³C NMR

2.2.1. Materials and Reagents

-

Isolated and purified this compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes (5 mm diameter)

2.2.2. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent directly in an NMR tube.

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the tube in the NMR spectrometer.

2.2.3. NMR Instrumentation and Parameters

| Parameter | Recommended Setting for ¹H NMR | Recommended Setting for ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher (corresponding to ¹H frequency) |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K (25°C) | 298 K (25°C) |

| Pulse Program | Standard single pulse (zg30) | Inverse-gated decoupling for quantitative analysis (zgig) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (D1) | 1-5 seconds | 30-60 seconds for quantitative analysis[3] |

| Number of Scans | 8-16 | 1024 or more, depending on concentration |

Expected Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (at C2 and C6) | ~1.2 | ~25-30 |

| -CH₂- (methylene chain) | ~1.3 - 1.6 | ~20-45 |

| -OH (hydroxyl protons) | Variable (1.5 - 4.0), broad | N/A |

| -CH₂OH (at C1) | ~3.6 (triplet) | ~60-65 |

| C-OH (at C6) | N/A | ~70-75 |

NMR Analysis Logical Flow

References

Application Notes and Protocols: 2,6-Dimethyloctane-1,6-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2,6-dimethyloctane-1,6-diol in organic synthesis, including its plausible synthesis, application as a monomer in polymer chemistry, and its prospective role as a chiral building block. Detailed experimental protocols are provided for key applications.

Introduction

This compound is a long-chain aliphatic diol with potential applications in polymer chemistry and as a chiral synthon. Its branched structure can impart unique properties to polymers, such as improved solubility and modified thermal characteristics. Furthermore, the presence of two stereocenters at the C2 and C6 positions suggests its utility in asymmetric synthesis, provided that stereoisomerically pure forms can be accessed.

Physicochemical Data and Characterization

While specific experimental data for this compound is not widely available in the literature, the following table presents expected characterization data based on its structure and the analysis of similar compounds.

| Property | Expected Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Appearance | Colorless to white solid or viscous liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 1H, -CH(OH)-), 3.4-3.6 (m, 2H, -CH₂OH), 1.1-1.6 (m, 10H, aliphatic CH and CH₂), 0.8-1.0 (m, 9H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~70-75 (-CH(OH)-), ~65 (-CH₂OH), ~40-45 (aliphatic CH), ~20-35 (aliphatic CH₂), ~15-25 (-CH₃) |